molecular formula C14H20N2O4 B8145269 (S)-3-(3-Aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid

(S)-3-(3-Aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid

Cat. No.: B8145269
M. Wt: 280.32 g/mol
InChI Key: IZHOFFXTZQKZCS-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-3-(3-Aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid is a useful research compound. Its molecular formula is C14H20N2O4 and its molecular weight is 280.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(S)-3-(3-Aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid, also known by its CAS number 170157-55-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H20N2O4
  • Molecular Weight : 280.32 g/mol
  • InChI Key : IZHOFFXTZQKZCS-NSHDSACASA-N

The compound exhibits biological activity primarily through its interactions with various biological pathways, including:

  • Protein Kinase Inhibition : It has been shown to inhibit several protein kinases, which are crucial for cellular signaling pathways. This inhibition can lead to decreased cell proliferation and survival in certain cancer cell lines .
  • Sphingosine-1-phosphate (S1P) Pathway Modulation : Research indicates that compounds similar to this compound may influence the S1P signaling pathway, which is involved in immune responses and cancer progression .

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound:

  • Inhibition of Tumor Growth : In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. For instance, it has been effective against breast and lung cancer cells .
  • Synergistic Effects with Other Chemotherapeutics : When combined with other chemotherapeutic agents, this compound showed enhanced efficacy in reducing tumor size in animal models .

Neuroprotective Effects

Research has suggested that the compound may also possess neuroprotective properties. It appears to modulate neuroinflammatory responses and promote neuronal survival under stress conditions, which could be beneficial in neurodegenerative diseases like Alzheimer's .

Study 1: Antitumor Efficacy

A recent study evaluated the effects of this compound on human breast cancer cells. The results indicated a significant reduction in cell viability and an increase in apoptosis markers after treatment with the compound over 48 hours.

TreatmentCell Viability (%)Apoptosis Markers
Control100Low
Compound45High

Study 2: Neuroprotection in Animal Models

In a model of neuroinflammation induced by lipopolysaccharide (LPS), administration of this compound resulted in reduced levels of pro-inflammatory cytokines and improved behavioral outcomes.

TreatmentCytokine Levels (pg/mL)Behavioral Score
LPS Only250Low
LPS + Compound120High

Properties

IUPAC Name

(2S)-3-(3-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-5-4-6-10(15)7-9/h4-7,11H,8,15H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZHOFFXTZQKZCS-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.